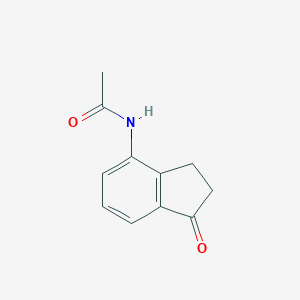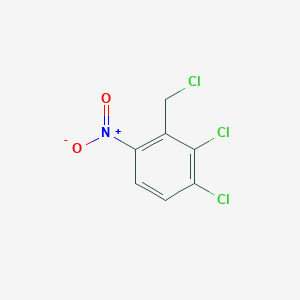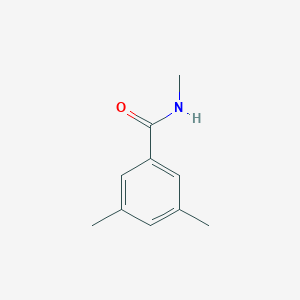
Acide 3-borono-4-méthylbenzoïque
Vue d'ensemble
Description
3-Borono-4-methylbenzoic acid, or 3-BMB, is an organic compound that is widely used in scientific research. It is a derivative of benzoic acid and has a unique structure that allows it to be used in a variety of applications. 3-BMB is a versatile compound that can be used to synthesize a wide range of molecules, including pharmaceuticals, agrochemicals, and industrial chemicals. It is also used in the study of biochemical and physiological processes, as well as in the development of new drugs.
Applications De Recherche Scientifique
Synthèse d'amides biphényliques
L'acide 3-borono-4-méthylbenzoïque a été utilisé dans la synthèse d'amides biphényliques . Les amides biphényliques sont des composés importants en chimie médicinale et présentent une large gamme d'activités biologiques.
Synthèse de dérivés de l'acide 2-benzazépine-4-acétique
Ce composé est également utilisé dans la synthèse de dérivés de l'acide 2-benzazépine-4-acétique . Ces dérivés sont connus pour avoir diverses propriétés pharmacologiques.
Analogue d'un antagoniste non peptidique GPIIb/IIIa
L'this compound sert d'analogue du puissant antagoniste non peptidique GPIIb/IIIa . Les antagonistes GPIIb/IIIa sont une classe d'agents antiplaquettaires qui empêchent l'agrégation plaquettaire et la formation de thrombus dans les vaisseaux sanguins.
Synthèse de glucosides O-spiro C-aryliques
Il a été utilisé dans la synthèse de glucosides O-spiro C-aryliques . Ces composés sont connus pour leurs propriétés antidiabétiques.
Agent catalytique
L'this compound est utilisé comme agent catalytique . Les catalyseurs sont des substances qui augmentent la vitesse d'une réaction chimique en réduisant la barrière énergétique de la réaction.
Additif pétrochimique
Ce composé est également utilisé comme additif pétrochimique . Les additifs sont des substances ajoutées aux produits en petites quantités pour obtenir certaines propriétés. Dans les produits pétrochimiques, les additifs peuvent améliorer l'efficacité et les performances des produits.
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 3-Borono-4-methylbenzoic acid is likely to involve interactions at the benzylic position. Benzylic compounds can undergo various reactions, including free radical bromination and nucleophilic substitution . The boron atom in the compound may also play a role in its interactions with biological targets.
Biochemical Pathways
Benzylic compounds are known to participate in a variety of biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
Its lipophilicity, as indicated by its Log Po/w values, suggests that it has low to moderate lipophilicity .
Result of Action
Based on its structure and the known activities of similar compounds, it may have a variety of potential effects, depending on its specific targets and the context of its use .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Borono-4-methylbenzoic acid. For example, factors such as pH and temperature can affect the compound’s stability and its interactions with biological targets . Additionally, the presence of other compounds can influence its activity, either through direct interactions or by affecting the same targets or pathways .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 3-Borono-4-methylbenzoic acid are not fully understood due to the limited research available. Boronic acids, in general, are known to interact with various biomolecules. They can form reversible covalent bonds with diols, a functional group present in many biological molecules such as carbohydrates and nucleic acids. This property could potentially allow 3-Borono-4-methylbenzoic acid to interact with a wide range of enzymes and proteins .
Cellular Effects
The specific cellular effects of 3-Borono-4-methylbenzoic acid are currently unknown due to the lack of direct studies on this compound. Boronic acids have been studied for their potential role in cellular processes. For instance, some boronic acids can inhibit serine proteases, enzymes that play a crucial role in many biological processes .
Molecular Mechanism
Boronic acids are known to form reversible covalent bonds with diols, which could potentially allow them to interact with various biomolecules and exert effects at the molecular level .
Metabolic Pathways
Boronic acids are known to participate in various chemical reactions, suggesting that they could potentially be involved in a variety of metabolic pathways .
Propriétés
IUPAC Name |
3-borono-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGYTHZGLBLPCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597069 | |
| Record name | 3-Borono-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170230-88-3 | |
| Record name | 3-Borono-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170230-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Borono-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 170230-88-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate](/img/structure/B65318.png)


![(3S,4aS,8aS)-N-tert-butyl-2-[(2R)-2-hydroxy-2-[(4S)-2-(3-hydroxy-2-methylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]ethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B65323.png)

![2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile](/img/structure/B65326.png)






